4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine 4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18039370
InChI: InChI=1S/C6H5Cl2FN2/c1-3-5(9)6(8)11-4(2-7)10-3/h2H2,1H3
SMILES:
Molecular Formula: C6H5Cl2FN2
Molecular Weight: 195.02 g/mol

4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine

CAS No.:

Cat. No.: VC18039370

Molecular Formula: C6H5Cl2FN2

Molecular Weight: 195.02 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine -

Specification

Molecular Formula C6H5Cl2FN2
Molecular Weight 195.02 g/mol
IUPAC Name 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine
Standard InChI InChI=1S/C6H5Cl2FN2/c1-3-5(9)6(8)11-4(2-7)10-3/h2H2,1H3
Standard InChI Key ZEPHOIPKCKTGCO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)CCl)Cl)F

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine, delineates its substitution pattern:

  • Chlorine at position 4

  • Chloromethyl (-CH₂Cl) at position 2

  • Fluorine at position 5

  • Methyl (-CH₃) at position 6 .

This arrangement creates an electron-deficient aromatic ring, with the chloro and fluoro groups exerting strong electron-withdrawing effects, while the methyl group provides steric bulk and mild electron donation. The chloromethyl substituent introduces a reactive site for further functionalization, such as nucleophilic displacement or radical reactions.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₆H₅Cl₂FN₂
Molecular Weight195.02 g/mol
CAS Number1510800-19-7
IUPAC Name4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine

Synthetic Routes and Optimization

Challenges in Synthesis

  • Regioselectivity: Simultaneous introduction of chloro, fluoro, and chloromethyl groups requires precise control to avoid side reactions.

  • Stability: The chloromethyl group is prone to hydrolysis, necessitating anhydrous conditions .

Table 2: Comparative Yields in Analogous Syntheses

CompoundYieldConditionsSource
4-Chloro-5-fluoro-2-methoxypyrimidine95%POCl₃, triethylamine, 80°C
2-Chloro-4-fluoro-6-methylpyrimidine34%N,N-dimethylaniline, 110°C

Physicochemical Properties and Reactivity

Reactivity Profile

  • Nucleophilic Substitution: The chloromethyl group at position 2 is susceptible to displacement by amines, alkoxides, or thiols.

  • Electrophilic Aromatic Substitution: The electron-deficient ring directs incoming electrophiles to the para position relative to the methyl group.

  • Cross-Coupling: Potential for Suzuki-Miyaura couplings at the chloro-substituted position .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s multifunctional structure enables its use in constructing:

  • Kinase inhibitors: Fluoropyrimidines are key motifs in ATP-competitive inhibitors.

  • Antiviral agents: Halogenated pyrimidines exhibit activity against viral polymerases.

Case Study: Analogous Compounds

2-Chloro-4-fluoro-6-methylpyrimidine (CAS 344248-26-6) demonstrates antiviral properties, underscoring the therapeutic potential of this structural class. Modifying the chloromethyl group in 4-chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidine could enhance binding affinity or pharmacokinetic profiles.

Comparison with Structural Analogues

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey SubstituentsApplications
4-Chloro-2-(chloromethyl)-5-fluoro-6-methylpyrimidineC₆H₅Cl₂FN₂2-ClCH₂, 4-Cl, 5-F, 6-CH₃Synthetic intermediate
2-Chloro-4-fluoro-6-methylpyrimidineC₅H₄ClFN₂2-Cl, 4-F, 6-CH₃Antiviral research
4-Chloro-5-fluoro-2-methoxypyrimidineC₅H₄ClFN₂O2-OCH₃, 4-Cl, 5-FKinase inhibitor precursor

Future Directions and Challenges

Research Priorities

  • Synthetic Optimization: Develop regioselective methods to improve yields beyond 50%.

  • Biological Screening: Evaluate toxicity and bioactivity in cellular models.

  • Derivatization: Explore Pd-catalyzed cross-couplings to generate biaryl systems.

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